2-Bromo-1,3,5-triphenylbenzene 2-Bromo-1,3,5-triphenylbenzene
Brand Name: Vulcanchem
CAS No.: 10368-73-7
VCID: VC21261964
InChI: InChI=1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
SMILES: C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4
Molecular Formula: C24H17Br
Molecular Weight: 385.3 g/mol

2-Bromo-1,3,5-triphenylbenzene

CAS No.: 10368-73-7

Cat. No.: VC21261964

Molecular Formula: C24H17Br

Molecular Weight: 385.3 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1,3,5-triphenylbenzene - 10368-73-7

Specification

CAS No. 10368-73-7
Molecular Formula C24H17Br
Molecular Weight 385.3 g/mol
IUPAC Name 2-bromo-1,3,5-triphenylbenzene
Standard InChI InChI=1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
Standard InChI Key JQAGNDRJKSDTEU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4

Introduction

Chemical Identity and Structure

2-Bromo-1,3,5-triphenylbenzene is an aromatic organobromine compound with the molecular formula C24H17Br. This compound is characterized by a central benzene ring with three phenyl groups attached at positions 1, 3, and 5, and a bromine atom at position 2. The structure creates a unique spatial arrangement that contributes to its distinctive properties and reactivity patterns.

Nomenclature and Identification

The compound is known by several synonyms in scientific literature and commercial contexts. These alternative names primarily reflect different naming conventions and structural perspectives.

Table 1: Nomenclature and Identification Data

ParameterValue
Primary Name2-Bromo-1,3,5-triphenylbenzene
CAS Registry Number10368-73-7
Synonyms2,4,6-Triphenylbromobenzene; 1-bromo-2,4,6-triphenylbenzene; 2'-Bromo-5'-phenyl-m-terphenyl; 2-bromo-3,5-diphenyl-1,1'-biphenyl
Molecular FormulaC24H17Br
Exact Mass384.05100
InChIInChI=1/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
HS Code2903999090

The compound features a rigid structure where the three phenyl groups and bromine atom create a unique three-dimensional arrangement around the central benzene ring. This structural configuration contributes significantly to its physical properties and chemical reactivity .

Physical and Chemical Properties

2-Bromo-1,3,5-triphenylbenzene possesses distinctive physical and chemical properties that make it valuable for various applications. Its properties have been well-documented through experimental measurements and predictive calculations.

Physical Properties

The compound exists as a solid at room temperature with specific thermal characteristics and physical parameters.

Table 2: Physical Properties of 2-Bromo-1,3,5-triphenylbenzene

PropertyValueSource
Physical StateSolid
Density1.278±0.06 g/cm³ (Predicted)
Melting Point128.0 to 132.0 °C
Boiling Point479.7±14.0 °C (Predicted)
Flash Point235.5°C
Vapor Pressure6.74E-09 mmHg at 25°C
Refractive Index1.633
LogP7.45010

The relatively high melting and boiling points of 2-Bromo-1,3,5-triphenylbenzene reflect the compound's substantial molecular weight and the strong intermolecular forces present in its crystalline structure . The extremely low vapor pressure indicates that the compound has minimal volatility at room temperature, which has implications for its handling and storage requirements .

Chemical Properties

As an aryl bromide, 2-Bromo-1,3,5-triphenylbenzene displays reactivity patterns characteristic of this class of compounds. The bromine atom serves as a reactive site for various chemical transformations, particularly in coupling reactions and metal-halogen exchange processes.

The compound exhibits stability under normal conditions but can participate in various organic reactions, particularly those involving the carbon-bromine bond. The presence of multiple phenyl groups contributes to its aromatic character and influences its reactivity patterns in both electrophilic and nucleophilic reactions .

Synthesis Methods

The synthesis of 2-Bromo-1,3,5-triphenylbenzene has been well-documented in scientific literature. The most common approach involves the bromination of 1,3,5-triphenylbenzene.

Bromination of 1,3,5-Triphenylbenzene

The primary synthetic route involves direct bromination of 1,3,5-triphenylbenzene using molecular bromine in a suitable solvent system.

Table 3: Synthesis Protocol for 2-Bromo-1,3,5-triphenylbenzene

ParameterDetails
Starting Material1,3,5-triphenylbenzene (5.1 g, 17 mmol)
ReagentsBromine (3.2 g, 20 mmol)
SolventsDichloromethane (30 ml) and acetic acid (6 ml)
Reaction Conditions40°C for 16 hours
Work-upAddition of water (30 ml), quenching with Na2SO3, alkalizing with 25% NH3(aq)
PurificationRecrystallization from tert-butyl methyl ether and ethanol
Yield5.97 g (93%)

The detailed synthetic procedure as reported in literature proceeds as follows: Bromine (3.2 g, 20 mmol) is slowly added to a stirred suspension of 1,3,5-triphenylbenzene (5.1 g, 17 mmol) in dichloromethane (30 ml) and acetic acid (6 ml). The mixture is stirred at 40°C for 16 hours. Water (30 ml) is then added, and excess bromine is quenched with solid Na2SO3. The solution is alkalized with 25% aqueous ammonia, and the layers are separated. The organic layer is washed with 0.1 M aqueous ammonia, dried with MgSO4, and evaporated. The residue is recrystallized from tert-butyl methyl ether and ethanol. The precipitated solid is filtered off and washed with ethanol, yielding 5.97 g (93%) of the product .

This method is notable for its high yield (93%), which makes it industrially viable for the production of this compound .

Precursor Synthesis

The precursor 1,3,5-triphenylbenzene can be synthesized through various methods, including the triple condensation of aryl methyl ketones. According to research by Hu et al., an efficient synthesis of 1,3,5-triarylbenzenes can be accomplished via triple condensation of aryl methyl ketones promoted by thionyl chloride in anhydrous ethanol. This method is described as simple and convenient, providing good yields of the precursor material .

Applications and Research Uses

2-Bromo-1,3,5-triphenylbenzene serves as an important intermediate in organic synthesis and has several potential applications in materials science and other fields.

Research Applications

The primary use of 2-bromo-1,3,5-triphenylbenzene is as a research compound in synthetic organic chemistry. Its well-defined structure and reactivity make it valuable for various research purposes .

The compound has been utilized in:

  • Building blocks for more complex molecular structures

  • Precursors for materials with specific electronic properties

  • Model compounds for studying aromatic substitution reactions

  • Starting materials for cross-coupling reactions

Hazard TypeClassificationPrecautionary Statements
Acute Toxicity (Oral)Category 4Harmful if swallowed
Eye IrritationCategory 2Causes serious eye irritation
Signal WordWarning-
First Aid (Eyes)-Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

These hazard classifications are according to Regulation (EC) No 1272/2008 [CLP] .

ParameterDetails
Number of SuppliersApproximately 70 suppliers
Typical Quantity100 mg to 10 g
Price Range$6.00/100 mg to $13.00/10 g
Precursor (1,3,5-triphenylbenzene)Available from approximately 183 suppliers
Customs ClassificationHS Code: 2903999090 (halogenated derivatives of aromatic hydrocarbons)

The pricing information suggests that the compound is primarily marketed for research purposes, with smaller quantities available for laboratory use .

Structure-Property Relationships

The specific arrangement of substituents in 2-bromo-1,3,5-triphenylbenzene contributes significantly to its physical properties and reactivity patterns.

Structural Effects on Physical Properties

The three phenyl substituents and bromine atom create a unique steric environment that influences the compound's physical characteristics:

  • The rigid, multi-aromatic structure contributes to its high melting and boiling points

  • The presence of multiple aromatic rings creates a system with extended π-conjugation

  • The bromine substituent adds polarity and provides a reactive site for further transformations

  • The three-dimensional arrangement of phenyl groups affects crystal packing and therefore influences solubility and melting behavior

Electronic Effects

The electronic properties of 2-bromo-1,3,5-triphenylbenzene are influenced by the interplay between the electron-withdrawing bromine atom and the electron-rich phenyl substituents:

  • The bromine atom acts as an electron-withdrawing group through inductive effects

  • The phenyl groups contribute electron density through resonance effects

  • The combination creates a molecule with unique electronic distribution

  • These electronic characteristics influence its reactivity in various chemical transformations

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